molecular formula C22H19N3O3 B2640375 N-[(3-methoxyphenyl)methyl]-10-oxo-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaene-6-carboxamide CAS No. 443670-21-1

N-[(3-methoxyphenyl)methyl]-10-oxo-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaene-6-carboxamide

Cat. No.: B2640375
CAS No.: 443670-21-1
M. Wt: 373.412
InChI Key: DEPGIJJSARXEFF-UHFFFAOYSA-N
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Description

N-[(3-methoxyphenyl)methyl]-10-oxo-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaene-6-carboxamide is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by its tricyclic framework and the presence of multiple functional groups, making it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-methoxyphenyl)methyl]-10-oxo-2,9-diazatricyclo[9400^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaene-6-carboxamide typically involves multi-step organic reactionsCommon reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the desired selectivity and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

N-[(3-methoxyphenyl)methyl]-10-oxo-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaene-6-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH to ensure optimal yields .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups to the aromatic rings .

Scientific Research Applications

N-[(3-methoxyphenyl)methyl]-10-oxo-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaene-6-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(3-methoxyphenyl)methyl]-10-oxo-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaene-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anti-cancer activity .

Properties

IUPAC Name

N-[(3-methoxyphenyl)methyl]-6-oxo-5,11-dihydrobenzo[b][1,4]benzodiazepine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O3/c1-28-16-6-4-5-14(11-16)13-23-21(26)15-9-10-19-20(12-15)25-22(27)17-7-2-3-8-18(17)24-19/h2-12,24H,13H2,1H3,(H,23,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEPGIJJSARXEFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)C2=CC3=C(C=C2)NC4=CC=CC=C4C(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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